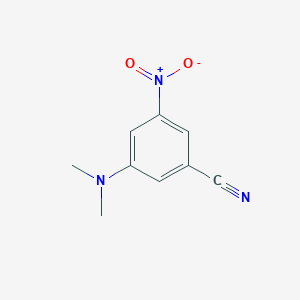
3-(Dimethylamino)-5-nitrobenzonitrile
Cat. No. B8711790
M. Wt: 191.19 g/mol
InChI Key: FKSQJAZHZJACHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08080568B1
Procedure details


3-Bromo-N,N-dimethyl-5-nitroaniline (1.73 g, 7.06 mmol) (prepared according to the method described in J. Org. Chem. 60: 5091-5103 (2003)), pyridine (24 mL), and CuCN (1.26 g, 2.14 mmol) were added to a dry sealed tube. The mixture was heated at 220° C. with stirring for 3.5 h. The reaction mixture was allowed to cool to 100° C., poured into a flask containing a mixture of aqueous ammonia (100 mL) and water (100 mL), and extracted with EtOAc (2×100 mL). The EtOAc solution was washed with diluted ammonia solution (100 mL), water (100 mL) and brine (100 mL) successively, dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure. The residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 3-(dimethylamino)-5-nitrobenzonitrile (0.44 g, 33%) as an orange solid. 1H NMR (400 MHz, CDCl3): δ 7.74 (dd, 1H, J=2.0, 1.2 Hz), 7.65 (t, 1H, J=2.2 Hz), 7.11 (dd, 1H, J=2.4, 1.2 Hz), 3.10 (s, 6H).
Name
3-Bromo-N,N-dimethyl-5-nitroaniline
Quantity
1.73 g
Type
reactant
Reaction Step One


Name
CuCN
Quantity
1.26 g
Type
reactant
Reaction Step Two



Yield
33%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[N:5]([CH3:7])[CH3:6].[N:14]1C=CC=C[CH:15]=1.C([Cu])#N.N>O>[CH3:6][N:5]([CH3:7])[C:4]1[CH:3]=[C:2]([CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=1)[C:15]#[N:14]
|
Inputs


Step One
|
Name
|
3-Bromo-N,N-dimethyl-5-nitroaniline
|
|
Quantity
|
1.73 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(N(C)C)C=C(C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
CuCN
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 100° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The EtOAc solution was washed with diluted ammonia solution (100 mL), water (100 mL) and brine (100 mL) successively
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by MPLC on silica gel using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of EtOAc and hexane as eluent
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1C=C(C#N)C=C(C1)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.44 g | |
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
